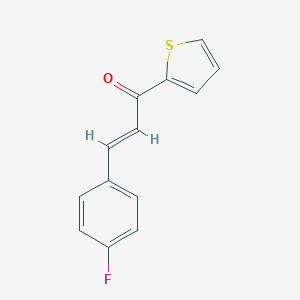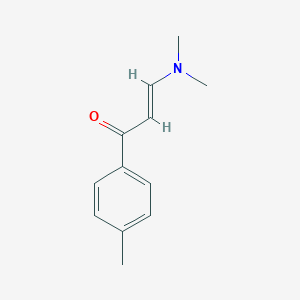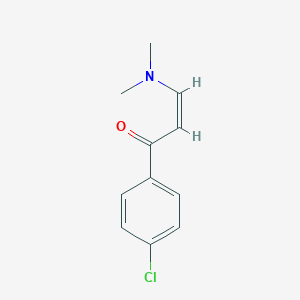
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 4-chloro-N,N-dimethyl-2-propen-1-amine or CDMAP, is a chemical compound used in a variety of scientific applications. CDMAP is a versatile compound, with a wide range of uses in both organic and inorganic chemistry. It is a colorless, volatile liquid with a sweet, pungent odor. CDMAP has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a solvent in a variety of reactions. In addition, CDMAP has been used in a variety of scientific research applications, including as an inhibitor of enzyme activity, as a substrate for enzyme reactions, and as a tool for studying the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research on chlorophenols, which share structural similarities with the compound , focuses on their environmental fate and the consequences of their release into aquatic environments. Chlorophenols are known for moderate to considerable toxicity to aquatic life, depending on exposure duration and specific chlorophenol type. Their persistence in the environment can vary, with adaptability of microflora playing a significant role in their biodegradation. Studies highlight the importance of understanding the environmental pathways and degradation mechanisms of such compounds to mitigate their impact on ecosystems (Krijgsheld & Gen, 1986).
Chemical Reactivity and Transformation
Research into the mechanisms of chemical reactions involving similar structures, such as the acidolysis of lignin model compounds, sheds light on the reactivity of complex organic molecules. These studies are crucial for developing methods to break down persistent organic pollutants and for understanding the fundamental principles of organic chemistry that govern the behavior of such compounds (Yokoyama, 2015).
Biomedical Applications
The exploration of compounds for biomedical applications includes studies on amyloid imaging in Alzheimer's disease. Radioligands with structural features similar to “(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one” are used in PET imaging to detect amyloid plaques, offering insights into the pathophysiological mechanisms of Alzheimer’s and enabling early detection and monitoring of the disease (Nordberg, 2007).
Toxicology and Safety
Understanding the toxicological profiles of chlorinated compounds informs safety protocols and regulatory standards. Studies on compounds like DDT and its metabolites, which share chlorophenyl groups with the chemical , highlight the importance of evaluating the endocrine-disrupting potential and environmental persistence of these substances, thus guiding safe use and disposal practices (Burgos-Aceves et al., 2021).
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBABRJLWCBTBS-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

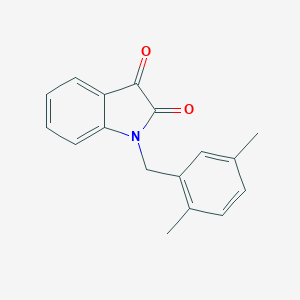
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)
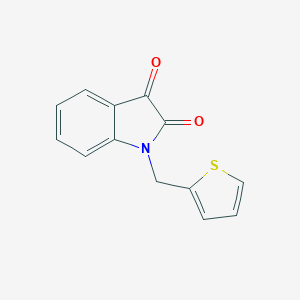
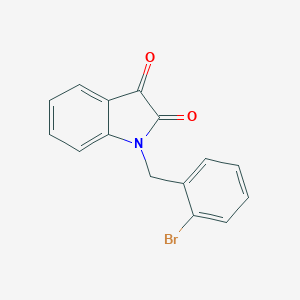
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
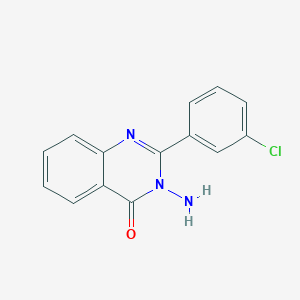
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
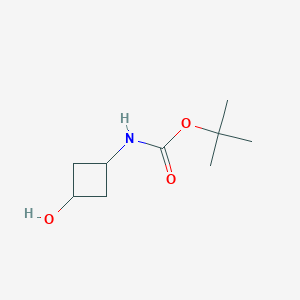
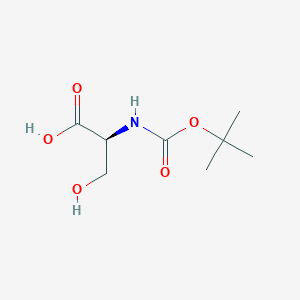
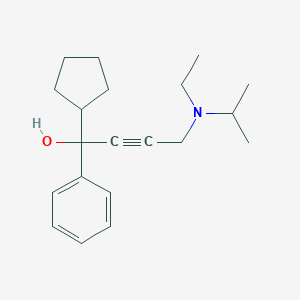
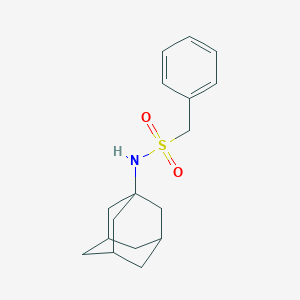
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
